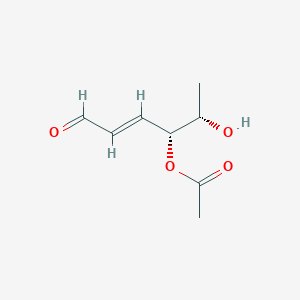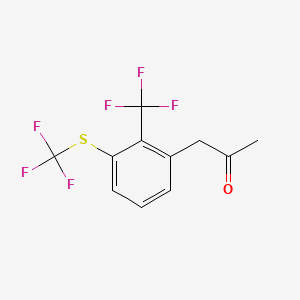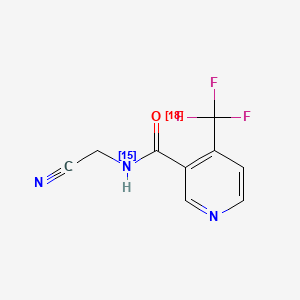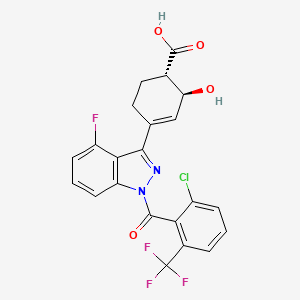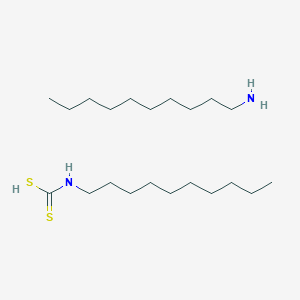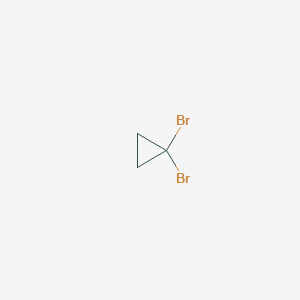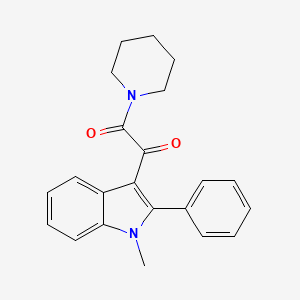
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a piperidine ring, and a diketone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Formation of the Diketone Moiety: The diketone moiety can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The diketone moiety can undergo further oxidation to form carboxylic acids.
Reduction: The diketone moiety can be reduced to form diols.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Addition: The piperidine ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Addition: Grignard reagents, organolithium reagents, or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Nitro, halo, or sulfonyl derivatives.
Addition: Various adducts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The indole core is known to interact with biological macromolecules through π-π stacking and hydrogen bonding interactions. The piperidine ring may enhance the compound’s binding affinity and selectivity for specific targets. The diketone moiety may participate in redox reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione can be compared with other indole derivatives, such as:
1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone: Lacks the piperidine ring and diketone moiety, resulting in different chemical and biological properties.
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethane-1,2-dione: Contains a morpholine ring instead of a piperidine ring, which may affect its reactivity and biological activity.
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione:
The uniqueness of this compound lies in its combination of an indole core, a piperidine ring, and a diketone moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
102313-73-5 |
|---|---|
Fórmula molecular |
C22H22N2O2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-(1-methyl-2-phenylindol-3-yl)-2-piperidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C22H22N2O2/c1-23-18-13-7-6-12-17(18)19(20(23)16-10-4-2-5-11-16)21(25)22(26)24-14-8-3-9-15-24/h2,4-7,10-13H,3,8-9,14-15H2,1H3 |
Clave InChI |
GCRMRAGMNYYIBR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





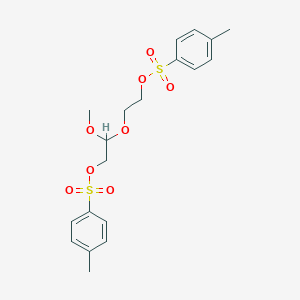
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
